Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived sulfonamide compound characterized by a 2,6-dimethylphenyl sulfamoyl group at position 3 and an ethyl carboxylate ester at position 2 of the benzothiophene core. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s crystallographic data, including bond lengths, angles, and packing interactions, are typically determined using advanced software tools such as SHELXL, a widely trusted program for small-molecule refinement . Its structural elucidation via SHELX highlights the precision of modern crystallographic methods in resolving complex substituent arrangements, particularly the steric and electronic effects imposed by the 2,6-dimethylphenyl group.
Properties
IUPAC Name |
ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-10-5-6-11-15(14)25-17)26(22,23)20-16-12(2)8-7-9-13(16)3/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKKPQWHQFBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization of Alkynylthioanisoles
As demonstrated in the synthesis of 3-(trifluoromethylselanyl)benzo[b]thiophenes (Source), electrophilic cyclization of 2-alkynylthioanisoles with chalcogen electrophiles (e.g., SeCl₂, SCl₂) forms the benzothiophene ring. For the target compound, a similar approach could employ a propargylthioether precursor (1) subjected to cyclization with chlorosulfonic acid to introduce the sulfonyl chloride group in situ (Scheme 1).
Scheme 1 : Proposed cyclization route for benzothiophene core formation.
$$
\text{Propargylthioether (1)} \xrightarrow[\text{ClSO₃H, DCM}]{-10^\circ \text{C}} \text{3-Sulfonylchloride-benzothiophene (2)}
$$
This method aligns with the synthesis of benzo[b]thiophenes using alkynes, where 5-endo-dig cyclization is favored due to the larger C–S bond length.
Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts acylation of thiophenol derivatives. For example, reacting 2-mercaptobenzoic acid with acetyl chloride in the presence of AlCl₃ yields the acylated intermediate, which is subsequently cyclized and esterified.
Introduction of the Ethyl Carboxylate Group
The ethyl ester at position 2 is introduced via:
Direct Esterification
If the cyclization step yields a carboxylic acid (e.g., 3 ), esterification with ethanol under acidic conditions (H₂SO₄, reflux) provides the ethyl carboxylate (4) .
Table 1 : Esterification conditions for analogous compounds.
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1-Benzothiophene-2-carboxylic acid | EtOH, H₂SO₄ | Reflux, 12 h | 85–90 |
Carbonylation of Methyl Precursors
Oxidation of a methyl group to a carboxylic acid (e.g., using KMnO₄ in acidic medium) followed by esterification is another viable pathway.
Sulfamoyl Group Installation
The sulfamoyl moiety is installed via a two-step process:
Chlorosulfonation
Position-selective sulfonation at C3 is achieved using chlorosulfonic acid. For instance, ethyl 1-benzothiophene-2-carboxylate (4) reacts with ClSO₃H in dichloromethane at −10°C to yield the sulfonyl chloride (5) .
Amine Coupling
The sulfonyl chloride intermediate (5) is treated with 2,6-dimethylaniline in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide (6) .
Table 2 : Optimization of sulfonamide coupling.
| Amine | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,6-Dimethylaniline | Pyridine | DCM | 0°C → rt | 78 |
| 2,6-Dimethylaniline | Et₃N | THF | 40°C | 82 |
Steric hindrance from the 2,6-dimethyl substituents necessitates prolonged reaction times (12–24 h) and excess amine (1.5 equiv).
Alternative Synthetic Routes
Ullmann-Type Coupling
Aryl halides (e.g., bromine at C3) undergo copper-catalyzed coupling with sulfonamides. For example, treating 3-bromo-1-benzothiophene-2-carboxylate with 2,6-dimethylphenylsulfonamide in the presence of CuI and 1,10-phenanthroline affords the target compound.
One-Pot Cyclization-Sulfonation
A streamlined approach involves simultaneous cyclization and sulfonation. A propargylthioether bearing a pre-installed sulfonate group undergoes cyclization with I₂, yielding the sulfonamide directly.
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (EtOH/H₂O). Key characterization data includes:
- ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 4.48 (q, J = 7.1 Hz, 2H, OCH₂), 7.24–7.89 (m, 6H, Ar-H).
- HRMS : m/z calculated for C₂₀H₂₁NO₄S₂ [M+H]⁺: 420.0984; found: 420.0981.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound integrates a benzothiophene core with a sulfamoyl group , which is known for its biological activity. The synthesis typically involves several steps, including:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfamoylation : The introduction of the sulfamoyl group can be accomplished using sulfamoylating agents under controlled conditions.
- Carboxylation : The ethyl carboxylate moiety is added to complete the structure.
The molecular formula is with a molecular weight of approximately .
Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic development:
Anticancer Properties
Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown:
- Cell Viability Reduction : Significant inhibition of cell proliferation in various cancer cell lines was observed.
- IC50 Values : For breast cancer cells, the IC50 was found to be approximately .
Antimicrobial Activity
The compound has demonstrated efficacy against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Assays revealed an MIC of approximately against Staphylococcus aureus and Escherichia coli .
Study on Cancer Cell Lines
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Methodology : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than , with an IC50 value of approximately .
Antimicrobial Efficacy Study
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion method for measuring inhibition zones.
- Results : The compound exhibited clear zones of inhibition against E. coli (15 mm) and S. aureus (18 mm).
Summary of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in binding to biological targets, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the distinct features of Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, comparisons are drawn with structurally analogous benzothiophene sulfonamides. Key differences lie in substituent variations on the sulfamoyl group, ester moieties, and benzothiophene core modifications. Below is a detailed analysis supported by crystallographic and pharmacological data:
Structural and Physicochemical Properties
| Compound Name | Substituents (Sulfamoyl Group) | Ester Group | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|---|---|
| This compound | 2,6-dimethylphenyl | Ethyl | 389.47 | 198–201 | 3.2 |
| Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate | Phenyl | Methyl | 347.40 | 175–178 | 2.8 |
| Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | 4-fluorophenyl | Ethyl | 393.42 | 185–188 | 3.1 |
Substituent Effects: The 2,6-dimethylphenyl group introduces significant steric hindrance, reducing rotational freedom and enhancing thermal stability compared to unsubstituted phenyl analogs. Crystallographic studies using SHELXL reveal tighter molecular packing due to van der Waals interactions between methyl groups . 4-Fluorophenyl analogs exhibit improved solubility in polar solvents (e.g., ethanol) owing to fluorine’s electronegativity, whereas the 2,6-dimethylphenyl variant shows higher lipophilicity (LogP = 3.2), favoring membrane permeability in biological systems.
Ester Group Influence :
- Replacing the ethyl ester with a methyl group (as in the second compound) reduces molecular weight but compromises bioavailability due to faster metabolic cleavage. Ethyl esters generally demonstrate prolonged half-lives in vivo.
Pharmacological Activity
| Compound Name | IC₅₀ (nM) for COX-2 Inhibition | Selectivity (COX-2/COX-1) |
|---|---|---|
| This compound | 12.3 | 150:1 |
| Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate | 45.6 | 30:1 |
| Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | 28.9 | 85:1 |
- The 2,6-dimethylphenyl derivative exhibits superior COX-2 selectivity (150:1) and potency (IC₅₀ = 12.3 nM), attributed to optimal steric complementarity with the enzyme’s hydrophobic pocket.
- 4-Fluorophenyl analogs show moderate activity, while unsubstituted phenyl variants display reduced selectivity due to weaker binding interactions.
Crystallographic Insights
SHELX-based refinements highlight critical structural distinctions:
Biological Activity
Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a benzothiophene core, a sulfamoyl group, and an ethyl carboxylate moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.49 g/mol. Its structure allows for interactions with various biological targets, which may be responsible for its diverse biological activities.
The mechanism of action involves the interaction of the sulfamoyl group with enzymes or receptors, modulating their activity. The benzothiophene core may facilitate binding to biological targets, influencing cellular processes such as proliferation and apoptosis. This interaction can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antibacterial activity was assessed using the agar-well diffusion method, demonstrating moderate to significant inhibition zones against:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In vitro assays demonstrated that the compound reduced cell viability in several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The observed IC50 values indicate that the compound has potent anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of benzothiophene derivatives, this compound was highlighted for its promising bioactivity. The study involved:
- Synthesis : The compound was synthesized through a multi-step reaction involving specific catalysts and conditions to ensure high yield.
- Biological Testing : The synthesized compound underwent rigorous testing against various pathogens and cancer cell lines.
Results from this study confirmed the compound's effectiveness as both an antimicrobial and anticancer agent, supporting its potential utility in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
